molecular formula C8H3BrClF3O B1452428 3-Bromo-5-(trifluoromethyl)benzoyl chloride CAS No. 958258-15-6

3-Bromo-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1452428
CAS No.: 958258-15-6
M. Wt: 287.46 g/mol
InChI Key: JZCPDNRBSHJNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H3BrClF3O . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-Bromo-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3-Bromo-5-(trifluoromethyl)benzoic acid+SOCl23-Bromo-5-(trifluoromethyl)benzoyl chloride+SO2+HCl\text{3-Bromo-5-(trifluoromethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Bromo-5-(trifluoromethyl)benzoic acid+SOCl2​→3-Bromo-5-(trifluoromethyl)benzoyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Alcohols: Formed from reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-5-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various functionalized aromatic compounds through substitution and coupling reactions.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives have been studied for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It serves as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-fluorobenzotrifluoride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Comparison: 3-Bromo-5-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different set of functional groups that can be exploited in various chemical transformations. For instance, the presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for the synthesis of complex molecules.

Biological Activity

3-Bromo-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure : The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which contribute to its unique reactivity and biological properties. Its molecular formula is C₈H₄BrClF₃O.

Anticancer Properties

Recent studies have indicated that derivatives of trifluoromethyl-benzoyl chlorides exhibit promising anticancer activities. For instance, a related compound, 1-[3-(trifluoromethyl)benzyl]urea, demonstrated substantial inhibitory effects on various cancer cell lines, including MCF-7 and HeLa cells. The IC₅₀ values were found to be 8.47 µM and 9.22 µM respectively, indicating effective growth inhibition over time .

Cell LineIC₅₀ (µM)Viable Cells (%) at 10 µM (48h)Viable Cells (%) at 10 µM (72h)
MCF-78.4745.2223.88
HeLa9.2246.7730.38

These results suggest that compounds with similar structures may also exhibit significant antiproliferative effects.

Antimicrobial Activity

The antimicrobial potential of compounds containing the trifluoromethyl group has been explored in various studies. For example, a related salicylanilide derivative was identified as a potent inhibitor against Mycobacterium tuberculosis, showcasing the importance of structural modifications in enhancing biological activity .

The structure-activity relationship (SAR) studies have shown that the presence of halogen substituents, such as bromine and trifluoromethyl groups, significantly impacts the antibacterial efficacy against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Compounds similar to this benzoyl chloride have been shown to inhibit protein synthesis pathways, leading to bactericidal effects against various bacterial strains.
  • Apoptosis Induction : Studies indicate that certain derivatives can induce apoptosis in cancer cells through caspase activation, highlighting their potential as chemotherapeutic agents .
  • Modulation of GPBAR1 Activity : Some derivatives act as agonists for the G-protein-coupled bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation and may offer therapeutic benefits for conditions like type II diabetes .

Case Studies

  • Anticancer Screening : A study involving the screening of various benzoyl derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.
  • Antimicrobial Efficacy : Research on antimicrobial agents demonstrated that trifluoromethyl-containing compounds were effective against resistant strains of bacteria, suggesting their potential role in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPDNRBSHJNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696629
Record name 3-Bromo-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958258-15-6
Record name 3-Bromo-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 4
3-Bromo-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.